2,8-Dichloro-1,7-phenanthroline-3,9-dicarbaldehyde
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Overview
Description
1,7-Phenanthroline-3,9-dicarboxaldehyde, 2,8-dichloro- is a derivative of phenanthroline, a heterocyclic organic compound. This compound is characterized by the presence of two aldehyde groups at positions 3 and 9, and two chlorine atoms at positions 2 and 8 on the phenanthroline ring. Phenanthroline derivatives are known for their ability to form stable complexes with metal ions, making them valuable in various fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Phenanthroline-3,9-dicarboxaldehyde, 2,8-dichloro- typically involves the chlorination of 1,7-phenanthroline followed by formylation. The chlorination can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1,7-Phenanthroline-3,9-dicarboxaldehyde, 2,8-dichloro- undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR)
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol or KSR in aprotic solvents.
Major Products Formed
Oxidation: 1,7-Phenanthroline-3,9-dicarboxylic acid, 2,8-dichloro-.
Reduction: 1,7-Phenanthroline-3,9-dimethanol, 2,8-dichloro-.
Substitution: Various substituted phenanthroline derivatives depending on the nucleophile used
Scientific Research Applications
1,7-Phenanthroline-3,9-dicarboxaldehyde, 2,8-dichloro- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,7-Phenanthroline-3,9-dicarboxaldehyde, 2,8-dichloro- involves its ability to coordinate with metal ions through its nitrogen atoms and form stable complexes. These complexes can exhibit unique photophysical properties, such as luminescence, which are influenced by the electronic nature of the ligand and the metal ion . The compound can also interact with biological targets, such as DNA, through intercalation, where it inserts itself between the base pairs of the DNA helix, potentially affecting DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline-2,9-dicarboxaldehyde: Similar structure but lacks chlorine substituents, leading to different reactivity and coordination properties.
4,7-Dichloro-1,10-phenanthroline: Similar chlorine substitution pattern but lacks aldehyde groups, affecting its chemical behavior and applications.
1,10-Phenanthroline-2,9-dicarboxylic acid:
Uniqueness
1,7-Phenanthroline-3,9-dicarboxaldehyde, 2,8-dichloro- is unique due to the presence of both aldehyde and chlorine functional groups, which provide a versatile platform for further chemical modifications and the formation of diverse metal complexes. Its ability to undergo various chemical reactions and form stable complexes with metals makes it valuable in multiple research fields .
Properties
CAS No. |
72811-31-5 |
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Molecular Formula |
C14H6Cl2N2O2 |
Molecular Weight |
305.1 g/mol |
IUPAC Name |
2,8-dichloro-1,7-phenanthroline-3,9-dicarbaldehyde |
InChI |
InChI=1S/C14H6Cl2N2O2/c15-13-9(6-20)4-10-11(17-13)2-1-7-3-8(5-19)14(16)18-12(7)10/h1-6H |
InChI Key |
HJGNKJPHKMOCST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C(=N2)Cl)C=O)C3=NC(=C(C=C31)C=O)Cl |
Origin of Product |
United States |
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